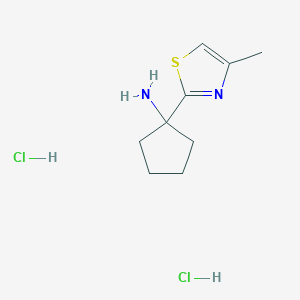
1-(4-甲基-1,3-噻唑-2-基)环戊烷-1-胺二盐酸盐
描述
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H14N2S·2HCl and a molecular weight of 255.21 g/mol. This compound is a derivative of cyclopentan-1-amine and thiazole, featuring a methyl group at the 4-position of the thiazole ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride typically begins with cyclopentan-1-amine and 4-methyl-1,3-thiazole as starting materials.
Reaction Steps: . The process may include steps such as nucleophilic substitution and cyclization.
Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiazole or cyclopentane rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction Products: Reduction reactions can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted thiazoles and cyclopentanes.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely based on the biological system being studied.
相似化合物的比较
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound is structurally similar but differs in the position of the methyl group and the ethanamine moiety.
1-(1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: This compound lacks the methyl group present in 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride.
Thiazole derivatives: Various other thiazole derivatives are used in different applications, but the presence of the cyclopentan-1-amine group makes this compound unique.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;;/h6H,2-5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBAEYDUPNTZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


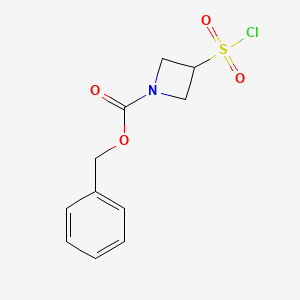
![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)
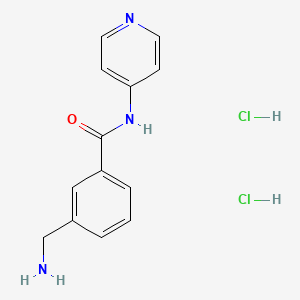
![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)
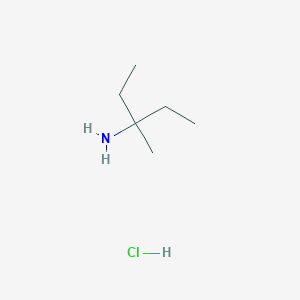

![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)

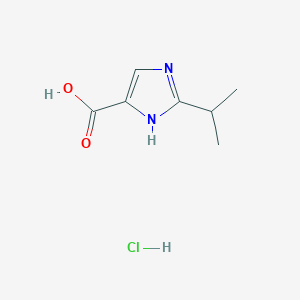
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)

